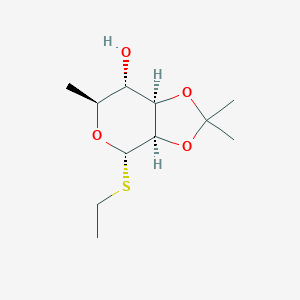

Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside

描述

Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside is a chemical compound belonging to the class of rhamnopyranosides. It is known for its unique chemical structure and biological activity, making it valuable in various fields of research, including medical, environmental, and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside typically involves the reaction of L-rhamnose with ethyl mercaptan in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The intermediate compounds are purified through crystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized for scalability, and the product is subjected to rigorous quality control measures.

化学反应分析

Glycosylation Reactions

This compound serves as a glycosyl acceptor due to its free 4-OH group. In a seminal study ( ):

-

Glycosylation with trichloroacetimidate donors : Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside (13 ) reacted with 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl trichloroacetimidate (14 ) under TMSOTf catalysis at −78°C, yielding disaccharide 15 in 92% yield.

-

Critical parameters :

-

Temperature control (−78°C) prevents thioglycoside decomposition.

-

TMSOTf (0.2 equiv) ensures mild activation.

-

Stereoselectivity arises from the α-configured ethylthio group directing axial attack.

-

| Reaction Component | Conditions | Outcome |

|---|---|---|

| Donor: 14 | TMSOTf (0.2 eq), CH₂Cl₂, −78°C | α(1→4) linkage confirmed by NMR |

| Acceptor: 13 | 10–16 h reaction time | No epimerization observed |

Acylation and Deprotection

The 4-OH group undergoes regioselective acylation due to steric hindrance from the 2,3-O-isopropylidene group ( , ):

-

Palmitoylation : Methyl analogs showed >95% acylation at C4 using palmitoyl chloride in pyridine/DCM.

-

Benzoylation : Similar conditions yielded 4-O-benzoylated derivatives for further glycosylation steps.

-

Isopropylidene removal : Acidic hydrolysis (e.g., 80% AcOH, 60°C) regenerates free 2,3-diols without affecting the ethylthio group .

Ethylthio Group Modifications

-

Oxidation : Treatment with mCPBA converts the ethylthio group to a sulfoxide, enabling alternative glycosylation pathways .

-

Displacement : Thiolates generated via NaOMe/MeOH displace the ethylthio group in nucleophilic environments .

Isopropylidene Migration

Under prolonged acidic conditions (e.g., TsOH/DMF, 70°C), the 2,3-O-isopropylidene group may migrate to 3,4 positions, though this is less common than in mannopyranosides ( , ).

Stability and Handling

-

Storage : Stable at −20°C under anhydrous conditions; sensitive to strong acids/bases.

This compound’s versatility in glycosylation and functionalization makes it indispensable for synthesizing complex rhamnose-containing glycoconjugates, with applications ranging from vaccine development to natural product synthesis.

科学研究应用

Synthesis of Oligosaccharides

Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside serves as an important glycosylation acceptor in the synthesis of oligosaccharides. Its structure allows for regioselective modifications that are crucial for constructing complex carbohydrate structures.

Case Study: Glycosylation Reactions

In a study by , the compound was used as an acceptor in glycosylation reactions with various donors, including trichloroacetimidates. The reaction conditions were optimized to -78 °C to prevent undesired by-products. The resulting disaccharides showed high yields (up to 92%) and were characterized using NMR spectroscopy, confirming the formation of α-rhamnopyranosyl linkages.

Antimicrobial Activity

Research has demonstrated that derivatives of ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside exhibit significant antimicrobial properties. A series of palmitoyl derivatives were synthesized and tested against various pathogenic bacteria and fungi.

Case Study: Antimicrobial Testing

In a study reported by , several rhamnopyranoside derivatives were evaluated for their antibacterial and antifungal activities using the disc diffusion method. Some derivatives exhibited excellent activity compared to standard antibiotics, indicating their potential use in developing new antimicrobial agents.

Immunological Studies

The compound has also been utilized in immunological studies, particularly in synthesizing polysaccharide antigens for vaccines.

Case Study: Vaccine Development

作用机制

The mechanism of action of Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside involves its interaction with specific molecular targets and pathways. The thio group plays a crucial role in its biological activity, allowing it to form covalent bonds with target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

相似化合物的比较

Similar Compounds

- Methyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside

- Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-a-L-rhamnopyranoside

- Methyl 2,3,4,6-tetra-O-methyl-1-thio-a-L-rhamnopyranoside

Uniqueness

This compound is unique due to its specific isopropylidene protection and ethyl thio group, which confer distinct chemical properties and reactivity. These features make it particularly useful in synthetic chemistry and biological research .

生物活性

Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside features a thioether linkage, which is significant for its biological activity. The presence of the isopropylidene group provides stability to the molecule during synthetic procedures, while the ethyl thio group enhances its reactivity in glycosylation reactions. This compound serves as a valuable building block in carbohydrate chemistry, particularly in synthesizing complex oligosaccharides and glycosides .

Antimicrobial Properties

Research indicates that Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, derivatives of rhamnopyranosides have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria as well as certain fungal species .

Table 1: Antimicrobial Activity of Rhamnopyranoside Derivatives

| Compound | Target Organisms | Activity |

|---|---|---|

| Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside | Staphylococcus aureus, Escherichia coli | Moderate to strong inhibition |

| Methyl α-L-rhamnopyranoside derivatives | Bacillus subtilis, Candida albicans | Variable inhibition |

| Palmitoyl-α-L-rhamnopyranoside derivatives | Multiple human pathogenic bacteria | Excellent activity |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, research by Yuxia Hua et al. indicates that certain sulfated oligosaccharides derived from rhamnose exhibit enhanced antitumor activities compared to their parent compounds .

The biological activity of Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside is primarily attributed to its ability to interact with various molecular targets within cells. The thio group allows for the formation of covalent bonds with proteins and enzymes, potentially leading to the modulation of their activity. This interaction can disrupt normal cellular processes, thereby exerting antimicrobial or anticancer effects .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Study : A study conducted on various rhamnopyranoside derivatives showed that those with thioether functionalities exhibited superior antimicrobial properties compared to their non-thioether counterparts. The disc diffusion method was employed to assess the antibacterial efficacy against pathogenic strains .

- Anticancer Activity : In vitro assays revealed that Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside could inhibit the proliferation of B16 melanoma cells at submicromolar concentrations. The study emphasized the importance of structural modifications in enhancing anticancer activity .

- Glycosylation Reactions : The compound has been successfully utilized as a glycosyl donor in several glycosylation reactions, facilitating the synthesis of complex carbohydrates that may possess enhanced biological activities .

属性

IUPAC Name |

(3aR,4S,6S,7S,7aR)-4-ethylsulfanyl-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4S/c1-5-16-10-9-8(7(12)6(2)13-10)14-11(3,4)15-9/h6-10,12H,5H2,1-4H3/t6-,7-,8+,9+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKXLPULGXBOJW-OEZYJKACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C2C(C(C(O1)C)O)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@H]2[C@@H]([C@H]([C@@H](O1)C)O)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside in the synthesis of complex oligosaccharides?

A1: Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside serves as a valuable building block in the synthesis of complex oligosaccharides. Specifically, it acts as a precursor to activated rhamnopyranosyl donors used in glycosylation reactions. [, ] In the synthesis of the pentasaccharide repeating unit of lactosillan, it is utilized to introduce an α-L-rhamnopyranosyl unit into the growing oligosaccharide chain. [] Similarly, it is employed in the preparation of a tetrasaccharide fragment related to the exopolysaccharide of Arthrobacter sp. CE-17, ultimately leading to the formation of ethyl 2,3-di-O-benzoyl-4-O-chloroacetyl-1-thio-α-L-rhamnopyranoside, another key building block. []

Q2: How does the structure of Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside facilitate its use in carbohydrate chemistry?

A2: The structure of Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside incorporates several features that make it particularly suitable for carbohydrate synthesis. The isopropylidene group protecting the 2,3-diol moiety serves as a temporary protecting group, allowing for selective manipulation of the remaining hydroxyl groups. [, ] Additionally, the presence of the thioethyl group at the anomeric position (C-1) enables its conversion into a good leaving group, facilitating the formation of glycosidic bonds during glycosylation reactions. [, ] These structural elements make Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside a versatile building block for constructing diverse oligosaccharides.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。